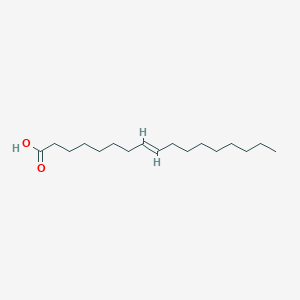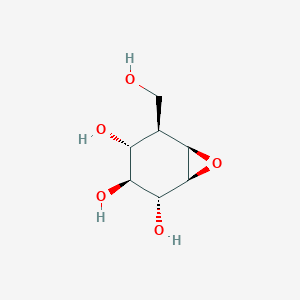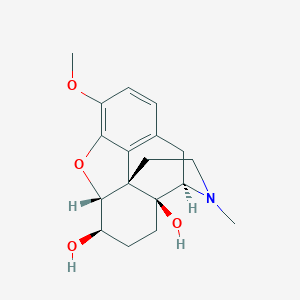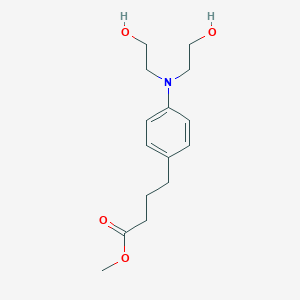
Picotamide
Overview
Description
Picotamide is a platelet aggregation inhibitor . It is indicated in the treatment of myocardial infarction, thrombosis, cerebrovascular disorders, pulmonary emboli, and atherosclerosis . It is a member of benzamides .
Synthesis Analysis
Picotamide is a derivative of methoxy-isophtalic acid . It inhibits both thromboxane A2 (TxA2) receptors and TxA2 synthase . The concentrations of the molecule needed to inhibit both pathways are almost equivalent .Molecular Structure Analysis
The molecular formula of Picotamide is C21H20N4O3 . Its average mass is 376.409 Da and its monoisotopic mass is 376.153534 Da .Chemical Reactions Analysis
Upon platelet activation, arachidonic acid is released from the platelet membrane by phospholipase A2 (PLA2)-mediated degradation of membrane phospholipids and is converted to prostaglandin endoperoxides, as prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2), via cyclooxygenase-1 (COX-1) activation .Physical And Chemical Properties Analysis
Picotamide has a molecular weight of 376.4 g/mol . More detailed physical and chemical properties may be found in specific databases or scientific literature .Scientific Research Applications
Cardiovascular Disease Prevention
Picotamide is used in the prevention and prophylaxis of cardiovascular diseases due to its anti-platelet aggregation properties. Clinical and preclinical studies suggest that Picotamide’s effects extend beyond simple platelet aggregation inhibition .
Smooth Muscle Contraction Inhibition
Research indicates that Picotamide can inhibit a wide spectrum of agonist-induced smooth muscle contractions, which is significant in coronary arteries and may have implications for conditions like hypertension and atherosclerosis .
Thromboxane A2 Synthase and Receptor Inhibition
Picotamide has the dual function of antagonizing thromboxane A2 (TxA2) receptors and inhibiting TxA2 synthase, which may result in more effective inhibition of TxA2-mediated effects compared to other treatments .
Comparison with Aspirin
In diabetic patients with peripheral arterial disease (PAD), Picotamide has shown a significant reduction in overall mortality compared to aspirin, highlighting its potential as a superior treatment option in certain high-risk patient groups .
Anti-Platelet Activity
Picotamide’s derivative nature from 4-methoxyisophthalic acid allows it to inhibit the synthesis of TxA2 receptor and TxA2 without interfering with prostacyclin (PGI2), offering a broad spectrum of anti-platelet activity .
Treatment of Myocardial Infarction and Thrombosis
Due to its platelet aggregation inhibitory effects, Picotamide is indicated in the treatment of myocardial infarction and thrombosis, providing an alternative to traditional anti-thrombotic medications .
Cerebrovascular Disorders Management
Picotamide is also used in managing cerebrovascular disorders, where its ability to inhibit platelet aggregation can be crucial in preventing strokes .
Pulmonary Emboli and Atherosclerosis
Lastly, Picotamide finds application in the treatment of pulmonary emboli and atherosclerosis, further showcasing its versatility in managing various thrombotic conditions .
Mechanism of Action
Target of Action
Picotamide primarily targets thromboxane A2 (TXA2) synthase and the thromboxane receptor (TP) . Thromboxane A2 synthase is an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . The thromboxane receptor is a protein that mediates cellular responses to thromboxane A2 .
Mode of Action
Picotamide works by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2 . Additionally, it acts as an antagonist to the thromboxane receptor, modifying cellular responses to the activation of this receptor . This dual action results in a decrease in platelet aggregation and vasoconstriction .
Biochemical Pathways
The inhibition of thromboxane A2 synthase by Picotamide reduces the synthesis of thromboxane A2, a key player in the pathogenesis of atherosclerosis and thrombosis . By blocking the thromboxane receptor, Picotamide further disrupts the thromboxane A2 pathway, leading to a decrease in platelet aggregation and vasoconstriction .
Pharmacokinetics
The drug’s effectiveness in inhibiting platelet aggregation and vasoconstriction suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of Picotamide’s action include a decrease in platelet aggregation and vasoconstriction, which reduces the risk of thrombus formation . This makes Picotamide effective in the treatment of conditions such as myocardial infarction, thrombosis, cerebrovascular disorders, pulmonary emboli, and atherosclerosis .
Future Directions
properties
IUPAC Name |
4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCWBXGRWWINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186498 | |
| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picotamide | |
CAS RN |
32828-81-2 | |
| Record name | Picotamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32828-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picotamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picotamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | picotamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



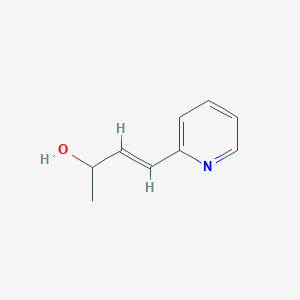
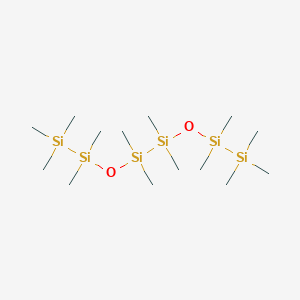

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)

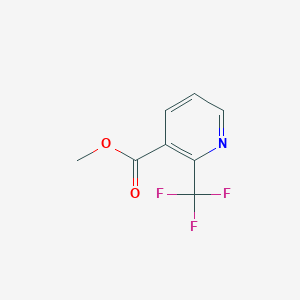

![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
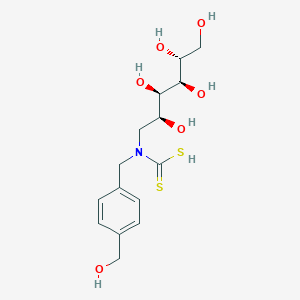
![[2,2'-Bipyridine]-6-carbaldehyde](/img/structure/B163096.png)
